molecular formula C20H13Cl2N5O2 B1676623 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile CAS No. 920035-77-4

3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile

Cat. No. B1676623
M. Wt: 426.3 g/mol
InChI Key: KXDIHAQCVNNLIB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of aminopyrazole . It’s a part of a group of fused heterocyclic systems with outstanding chemical, biological, and medicinal significance .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 . The ketones are afforded by modifying a stabilized ylide facilitated Wittig reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H-NMR spectrum shows various signals corresponding to different types of protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound include the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone . This reaction is facilitated by a Wittig reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR spectroscopy . The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .

Scientific Research Applications

Synthesis and Spectral Analysis

Research conducted by Halim and Ibrahim (2022) in the field of chemistry focused on the synthesis and spectral analysis of a novel compound closely related to 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile. This study explored the ring opening and closure reactions, leading to the creation of a structurally similar compound. They also performed quantum studies, natural bond orbital analysis, and evaluated the thermodynamic properties, providing insight into the chemical behavior and stability of such compounds (Halim & Ibrahim, 2022).

Polyheterocyclic Ring Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a precursor closely related to 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile for constructing new polyheterocyclic ring systems. Their work highlights the potential of such compounds in creating diverse heterocyclic structures with potential applications in medicinal chemistry and material science (Abdel‐Latif et al., 2019).

Novel Derivatives and Antimicrobial Properties

Research into the synthesis of new derivatives of pyrazolo[3,4-b]pyridines, which share a core structure with the compound of interest, has been conducted by various scientists. These studies often focus on the creation of novel derivatives with potential applications in pharmacology, particularly regarding their antimicrobial properties. For example, El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) synthesized derivatives under microwave irradiation, exploring their antimicrobial activities (El-Borai et al., 2012).

Catalytic Applications

Zhang et al. (2016) demonstrated the use of graphene oxide anchored sulfonic acid as a catalyst for synthesizing derivatives of pyrazolo[3,4-b]pyridine. This study exemplifies the application of such compounds in catalysis, particularly in facilitating chemical reactions through novel catalytic materials (Zhang et al., 2016).

Future Directions

The potential application of pyrazolo [3,4- b ]pyridines, which this compound is a part of, is in the development of AD amyloid plaque probes of various modalities for AD diagnosis . This suggests that future research could focus on exploring its potential uses in medical diagnosis and treatment.

properties

IUPAC Name

3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDIHAQCVNNLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile

CAS RN

920035-77-4
Record name MK-4965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920035774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-4965
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-4965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8856WDK9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Reactant of Route 2
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Reactant of Route 3
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Reactant of Route 6
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile

Citations

For This Compound
2
Citations
TJ Tucker, JT Sisko, RM Tynebor… - Journal of medicinal …, 2008 - ACS Publications
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been shown to be a key component of highly active antiretroviral therapy (HAART). The use of NNRTIs has become part …
Number of citations: 163 pubs.acs.org
APL da Costa, FJB Cardoso… - Journal of Biomolecular …, 2023 - Taylor & Francis
Full article: An in silico molecular modeling approach of halolactone derivatives as potential inhibitors for human immunodeficiency virus type-1 reverse transcriptase enzyme Skip to …
Number of citations: 4 www.tandfonline.com

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